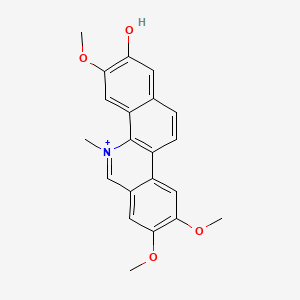

Fagaronine

Description

Structure

3D Structure

Properties

CAS No. |

52259-65-1 |

|---|---|

Molecular Formula |

C21H20NO4+ |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

3,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium-2-ol |

InChI |

InChI=1S/C21H19NO4/c1-22-11-13-8-19(25-3)20(26-4)9-15(13)14-6-5-12-7-17(23)18(24-2)10-16(12)21(14)22/h5-11H,1-4H3/p+1 |

InChI Key |

OOKZVPUCASIEBL-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC |

Other CAS No. |

52259-65-1 |

Synonyms |

fagaronine |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Fagaronine in Zanthoxylum zanthoxyloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaronine is a pentacyclic benzophenanthridine alkaloid of significant interest due to its anti-leukemic and other pharmacological properties.[1][2][3] It is primarily isolated from the root bark of Zanthoxylum zanthoxyloides.[1][4] While the complete biosynthetic pathway of this compound in this specific plant has not been fully elucidated in a single comprehensive study, a robust putative pathway can be constructed based on the well-characterized biosynthesis of related benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, in other plant species.[2][5][6][7][8] This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, intermediate compounds, and the classes of enzymes involved. The pathway begins with the amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline to form the core benzophenanthridine scaffold, which is then likely tailored by subsequent hydroxylation and methoxylation reactions to yield this compound. This document includes diagrams of the proposed pathway and a general experimental workflow for the characterization of the enzymes involved, aiming to serve as a valuable resource for researchers in natural product biosynthesis and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be divided into two main stages: the formation of the core benzophenanthridine skeleton and the subsequent tailoring reactions to produce the final this compound molecule.

Formation of the Core Benzophenanthridine Scaffold

This initial stage is well-established in the biosynthesis of numerous benzylisoquinoline alkaloids.[6][9]

-

From L-Tyrosine to (S)-Reticuline: The pathway begins with the amino acid L-tyrosine, which is converted through a series of steps into (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.[4][10][11][12]

-

(S)-Reticuline to (S)-Scoulerine: The first committed step towards the benzophenanthridine scaffold is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavoprotein oxidase that forms the characteristic C-C bond referred to as the "berberine bridge".[6][11][13][14][15][16][17][18]

-

(S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine then undergoes a series of modifications to form (S)-stylopine. This includes the formation of a methylenedioxy bridge from a methoxy and a hydroxyl group, catalyzed by a cytochrome P450-dependent enzyme, (S)-cheilanthifoline synthase , to produce (S)-cheilanthifoline. This is followed by the action of (S)-stylopine synthase , another cytochrome P450 enzyme, which forms the second methylenedioxy bridge.[6][19]

-

(S)-Stylopine to Protopine: (S)-stylopine is then converted to protopine.[19]

-

Protopine to Dihydrochelerythrine: Protopine undergoes hydroxylation at the C6 position by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme, to yield 6-hydroxyprotopine. This intermediate is unstable and spontaneously rearranges to form dihydrochelerythrine.[19][20]

-

Dihydrochelerythrine to Chelerythrine: The final step in the formation of the core aromatic structure is the oxidation of dihydrochelerythrine to chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[19][20]

Proposed Tailoring Steps to this compound

Based on the structure of this compound, which is 2-hydroxy-3,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium, it is hypothesized that the final steps involve hydroxylation and O-methylation of a chelerythrine-like intermediate. The precise order of these events is yet to be determined. The enzymes responsible are likely to be specific cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases (OMTs) for the addition of methyl groups.[3][21][22][23][24][25]

The proposed final steps are:

-

Hydroxylation: Introduction of a hydroxyl group at the C-2 position of a di-methoxy-substituted benzophenanthridine precursor.

-

O-Methylation: Addition of a methyl group to a hydroxyl group at the C-9 position.

The following diagram illustrates the proposed biosynthetic pathway from (S)-Reticuline to this compound.

Enzymes in the Proposed Biosynthetic Pathway

The following table summarizes the key enzymes and their proposed functions in the biosynthesis of this compound.

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) |

| Berberine Bridge Enzyme | BBE | Flavin-adenine dinucleotide (FAD) oxidase | (S)-Reticuline | (S)-Scoulerine |

| (S)-Cheilanthifoline Synthase | - | Cytochrome P450 monooxygenase | (S)-Scoulerine | (S)-Cheilanthifoline |

| (S)-Stylopine Synthase | - | Cytochrome P450 monooxygenase | (S)-Cheilanthifoline | (S)-Stylopine |

| Protopine 6-Hydroxylase | P6H | Cytochrome P450 monooxygenase | Protopine | 6-Hydroxyprotopine |

| Dihydrobenzophenanthridine Oxidase | DBOX | Oxidase | Dihydrochelerythrine | Chelerythrine |

| Cytochrome P450 Monooxygenase (putative) | - | Cytochrome P450 monooxygenase | Dihydrochelerythrine-like or Chelerythrine-like precursor | Hydroxylated intermediate |

| O-Methyltransferase (putative) | OMT | Methyltransferase | Hydroxylated intermediate | This compound |

Experimental Protocols: Characterization of Putative Enzymes

Given that the specific enzymes for the final tailoring steps in this compound biosynthesis have not been identified in Z. zanthoxyloides, a general workflow for the identification and characterization of candidate cytochrome P450s and O-methyltransferases is presented below. This protocol is based on common methodologies in plant natural product research.

General Workflow for Enzyme Identification and Characterization

Detailed Protocol for Heterologous Expression and Enzyme Assay

Objective: To functionally characterize a candidate cytochrome P450 monooxygenase or O-methyltransferase from Z. zanthoxyloides.

Materials:

-

Z. zanthoxyloides root bark tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

Gene-specific primers for candidate enzyme

-

Expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli)

-

Competent cells (e.g., Saccharomyces cerevisiae, E. coli BL21(DE3))

-

Appropriate growth media and inducing agents (e.g., galactose for yeast, IPTG for E. coli)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Putative substrates (e.g., chelerythrine, dihydrochelerythrine)

-

Cofactors (NADPH for P450s, S-adenosyl methionine (SAM) for OMTs)

-

Reaction buffer

-

LC-MS system for product analysis

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the root bark of Z. zanthoxyloides, where this compound accumulates. First-strand cDNA is synthesized from the total RNA.

-

Gene Cloning: The full-length coding sequence of the candidate gene is amplified from the cDNA using PCR with gene-specific primers. The PCR product is then cloned into an appropriate expression vector.

-

Heterologous Expression: The expression vector containing the candidate gene is transformed into a suitable host organism.

-

For cytochrome P450s, co-expression with a cytochrome P450 reductase (CPR) in yeast or E. coli is often necessary for activity.

-

The host cells are cultured to an optimal density and protein expression is induced.

-

-

Protein Extraction and Purification:

-

For in vitro assays, the expressed protein is typically purified. Cells are harvested, lysed, and the protein of interest is purified using affinity chromatography if it has been tagged (e.g., with a His-tag).

-

For microsomal preparations (especially for P450s), the membrane fraction of the cells is isolated by differential centrifugation.

-

-

Enzyme Assays:

-

The purified enzyme or microsomal fraction is incubated with the putative substrate (e.g., chelerythrine) in a reaction buffer containing the necessary cofactors (NADPH for P450s, SAM for OMTs).

-

Reactions are typically carried out at a controlled temperature (e.g., 30°C) for a specific duration.

-

Control reactions are performed without the enzyme or without the cofactor to ensure that the product formation is enzyme-dependent.

-

-

Product Analysis:

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of a product with the expected mass of the hydroxylated or methylated derivative.

-

Comparison of the retention time and mass spectrum with an authentic standard of this compound (if available) confirms the identity of the product. For novel intermediates, NMR spectroscopy may be required for structural elucidation.

-

Conclusion

The biosynthetic pathway of this compound in Zanthoxylum zanthoxyloides is proposed to follow the general route of benzophenanthridine alkaloid biosynthesis, starting from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The core benzophenanthridine scaffold, likely chelerythrine or a related precursor, is then thought to undergo a series of tailoring reactions, including hydroxylation and O-methylation, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, to yield this compound. While the core pathway is well-supported by studies in other plant species, the specific enzymes and the exact sequence of the final tailoring steps in Z. zanthoxyloides remain to be experimentally validated. The experimental approaches outlined in this guide provide a framework for the identification and characterization of the missing enzymatic links in this important biosynthetic pathway, which could enable the biotechnological production of this compound and the synthesis of novel, pharmacologically active derivatives.

References

- 1. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanguinaria - Wikipedia [en.wikipedia.org]

- 10. Reticuline - Wikipedia [en.wikipedia.org]

- 11. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tarjomefa.com [tarjomefa.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 16. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Physicochemical properties of Fagaronine chloride.

An In-depth Technical Guide on the Physicochemical Properties of Fagaronine Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of this compound chloride, a naturally occurring benzophenanthridine alkaloid. This compound chloride has garnered significant scientific interest for its potential as an anticancer agent, primarily through its action as a dual topoisomerase inhibitor.[1] This guide details its chemical and physical characteristics, outlines experimental protocols for their determination, and explores the key signaling pathways involved in its mechanism of action.

Core Physicochemical Properties

This compound chloride is a quaternary benzo[c]phenanthridine alkaloid.[2] Its structure includes a hydroxyl group, three methoxy groups, and a permanently charged quaternary nitrogen, which influences its properties.

Quantitative Data Summary

The known physicochemical properties of this compound chloride are summarized in the table below. It is important to note that while some data are experimentally determined, others are predicted based on its structure.

| Property | Value | Citation |

| Molecular Formula | C₂₁H₂₀ClNO₄ | [3] |

| Molecular Weight | 385.8 g/mol | [3][4] |

| Melting Point | 266-268 °C (polymorph) | [5] |

| Aqueous Solubility | Low | [4] |

| pKa (hydroxyl group) | 8.0 | [6] |

| Canonical SMILES | [Cl-].OC1=CC2=CC=C3C=4C=C(OC)C(OC)=CC4C=--INVALID-LINK--C | [5] |

| InChIKey | VVEPUJCLNRDIEQ-UHFFFAOYSA-N | [5] |

Solubility Profile

This compound chloride's low aqueous solubility presents a significant challenge for its development as a therapeutic agent, potentially leading to low bioavailability.[4] As a quaternary ammonium salt, it is ionized across a wide pH range. However, its solubility is still influenced by the pH of the medium and can be affected by the deprotonation of its hydroxyl group (pKa 8.0).[4][6] The compound also exhibits limited solubility in less polar organic solvents, which can complicate purification by normal-phase chromatography.[2]

Strategies to enhance its aqueous solubility include:

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[4]

-

Cyclodextrin Inclusion Complexation: Encapsulating the molecule within a cyclodextrin.[4]

-

Nanoparticle Formulation: Reducing the particle size to increase the surface area-to-volume ratio.[4]

Stability

As a complex organic molecule, this compound chloride is susceptible to degradation. Key factors include:

-

Light: Compounds with extensive aromatic systems are often prone to photodegradation. Storage in amber vials and protected from light is crucial.[7]

-

Oxygen: The molecule may undergo oxidative degradation. Storing under an inert atmosphere is recommended for long-term stability.[7]

-

pH and Temperature: Extreme pH conditions and high temperatures can lead to chemical degradation.[2] For optimal stability, it should be stored as a dry powder at low temperatures (e.g., 2-8°C for short-term).[7] Solutions are generally less stable and should be prepared fresh.[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of this compound chloride. While specific, detailed peak assignments are not always available in the public domain, the expected spectral characteristics can be inferred from its structure.[3]

Predicted Spectroscopic Characteristics

| Spectroscopy Type | Wavenumber (cm⁻¹) / Chemical Shift (δ) ppm | Functional Group / Proton/Carbon Assignment | Citation |

| Infrared (IR) | ~3400 (broad) | O-H stretch (hydroxyl) | [3] |

| ~3050 | C-H stretch (aromatic) | [3] | |

| ~2950 | C-H stretch (aliphatic -CH₃) | [3] | |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) | [3] | |

| ~1250 | C-O stretch (aryl ether) | [3] | |

| ¹H NMR | Data not publicly available | Aromatic Protons, Methoxy Protons (-OCH₃), N-Methyl Protons (-NCH₃), Hydroxyl Proton (-OH) | [3] |

| ¹³C NMR | Data not publicly available | Aromatic Carbons (C and CH), Methoxy Carbons (-OCH₃), N-Methyl Carbon (-NCH₃) | [3] |

| UV-Visible | pH-dependent | Absorption bands are influenced by the protonation state of the hydroxyl group. | [6] |

| Mass Spectrometry | - | The cationic molecule can be detected in positive ion mode. | [3] |

Mechanism of Action and Signaling Pathways

This compound chloride exerts its anticancer effects through multiple mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis.[8]

Dual Inhibition of Topoisomerases

The primary mechanism of action is the dual inhibition of DNA topoisomerase I (Topo I) and topoisomerase II (Topo II).[1]

-

Topo I Inhibition: At concentrations as low as 0.15-0.3 µM, this compound chloride stabilizes the covalent complex formed between Topo I and DNA. This prevents the re-ligation of single-strand breaks, leading to DNA damage.[1][9]

-

Topo II Inhibition: At higher concentrations (above 25 µM), it inhibits the catalytic activity of Topo II, disrupting the management of DNA supercoils and causing double-strand breaks.[1][9]

This dual inhibitory role is a distinguishing feature that may offer a broader spectrum of activity compared to single-target agents.[1]

Induction of Apoptosis

The DNA damage triggered by topoisomerase inhibition activates the intrinsic (mitochondrial) apoptotic pathway.[1][8] This cascade involves the modulation of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the subsequent activation of executioner caspases, leading to programmed cell death.[1][8]

Induction of Erythroid Differentiation

In the K562 human erythroleukemia cell line, this compound chloride has been shown to induce cellular differentiation.[8] It upregulates the transcription factors GATA-1 and NF-E2, which are critical regulators of erythropoiesis.[10][11] This leads to increased expression of erythroid-specific genes, such as γ-globin and α-globin, and subsequent hemoglobin synthesis.[11]

Experimental Protocols

The following sections provide generalized methodologies for the characterization of this compound chloride. These should be adapted and optimized for specific experimental conditions.

Physicochemical Characterization

-

Solubility Determination (Shake-Flask Method):

-

Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[4]

-

Add an excess amount of this compound chloride powder to a known volume of each buffer in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Filter or centrifuge the samples to remove undissolved solid.

-

Quantify the concentration of dissolved this compound chloride in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-3 mg of this compound chloride into a hermetically sealed aluminum pan.[12]

-

Use an empty sealed aluminum pan as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[12]

-

Record the heat flow as a function of temperature to determine melting point and detect any polymorphic transitions.

-

Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve 5-10 mg of this compound chloride for ¹H NMR (or 10-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on an NMR spectrometer. For ¹³C NMR, use proton decoupling.[3]

-

Process the raw data (Fourier transformation, phase and baseline correction) and reference the spectra to the residual solvent peak.[3]

-

-

UV-Visible Spectroscopy:

-

Prepare a stock solution of this compound chloride in a suitable solvent (e.g., methanol, ethanol, or DMSO).[6]

-

Dilute the stock solution to a final concentration of approximately 10⁻⁵ M in the desired solvent or buffer system.[6]

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm) using a spectrophotometer.

-

Mechanism of Action Studies

The workflow for investigating the biological activity of this compound chloride typically involves a series of cell-based and biochemical assays.

-

Western Blotting Protocol:

-

Treat cancer cells with various concentrations of this compound chloride for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3).[9]

-

Wash and incubate with a suitable HRP-conjugated secondary antibody.

-

Visualize protein bands using an ECL substrate and a chemiluminescence detection system.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Fagaronine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaronine, a naturally occurring benzophenanthridine alkaloid, has demonstrated notable anticancer properties. Its mechanism of action is multifaceted, primarily involving the disruption of fundamental cellular processes such as DNA replication and cell division, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound's anticancer activity stems from its ability to act as a dual inhibitor of DNA topoisomerases I and II and as a DNA intercalator. These actions trigger a cascade of cellular events, including cell cycle arrest and apoptosis.

DNA Intercalation and Topoisomerase Inhibition

This compound inserts itself between the base pairs of DNA, a process known as DNA intercalation. This interaction distorts the DNA helix, interfering with the processes of replication and transcription. Furthermore, this compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[1][2] It stabilizes the covalent complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[2][3] At higher concentrations, it also inhibits the decatenation activity of topoisomerase II.[1] This dual inhibition of topoisomerases results in DNA damage, which is a primary trigger for the subsequent cellular responses.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant halt in cell cycle progression. Specifically, it induces an accumulation of cells in the G2 and late-S phases of the cell cycle.[4][5] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. This effect is a direct consequence of the DNA damage caused by topoisomerase inhibition and DNA intercalation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. While the complete signaling cascade is still under investigation, it is hypothesized that the intrinsic mitochondrial pathway is involved.[4] This pathway is typically initiated by cellular stress, such as DNA damage, and involves the release of pro-apoptotic factors from the mitochondria. In some cancer cell lines, related benzophenanthridine alkaloids like sanguinarine have been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3.[6]

Induction of Erythroid Differentiation

In a unique mechanism observed in the K562 human erythroleukemia cell line, this compound has been shown to induce erythroid differentiation.[4][7][8] It achieves this by upregulating the transcription factors GATA-1 and NF-E2, which are crucial for the expression of genes associated with red blood cell development, such as γ-globin and α-globin.[4][8]

Quantitative Data

The cytotoxic potency of this compound has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myelogenous Leukemia | 3 | [4] |

| P388 | Lymphocytic Leukemia | Significant Activity | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound chloride

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound chloride in the culture medium. The final concentration of DMSO should be kept at or below 0.1%.[9]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound chloride

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound chloride

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2 family proteins, caspases, GATA-1, NF-E2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's mechanism of action.

Caption: Hypothesized intrinsic apoptosis pathway.

Caption: General experimental workflow for studying this compound.

References

- 1. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Fagaronine: A Comprehensive Technical Guide to its Biological Activity and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaronine, a quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its pronounced biological activities, particularly its potent anticancer and antimalarial properties. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its natural sources, diverse biological effects, and the underlying molecular mechanisms. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding this compound's mode of action.

Natural Sources of this compound

This compound is primarily isolated from the root bark of plants belonging to the Zanthoxylum genus (Family: Rutaceae), notably Zanthoxylum zanthoxyloides (formerly known as Fagara zanthoxyloides).[1] This species is a well-known medicinal plant in traditional African medicine. The isolation of this compound typically involves extraction from the dried, powdered root bark followed by chromatographic purification.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its anticancer, antimalarial, and enzyme-inhibitory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular potency observed in leukemia cell lines.[2] Its anticancer mechanism is multifaceted, involving the induction of cell cycle arrest, apoptosis, and cellular differentiation.

2.1.1. Cytotoxicity

The cytotoxic potential of this compound has been quantified in numerous studies, with IC50 values varying across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 3 | [3] |

| P388 | Lymphocytic Leukemia | Significant Activity | [2] |

| L1210 | Murine Leukemia | - | [4] |

| HT29 | Human Colon Adenocarcinoma | - | [4] |

2.1.2. Induction of Erythroid Differentiation

In the K562 human erythroleukemia cell line, this compound has been shown to induce erythroid differentiation.[5] This process is characterized by a significant increase in hemoglobin synthesis. The mechanism involves the transcriptional upregulation of key erythroid transcription factors, GATA-1 and NF-E2.[5] This leads to an increased expression of genes associated with red blood cell development, such as γ-globin and α-globin.[5]

2.1.3. Cell Cycle Arrest

Treatment with this compound leads to an accumulation of cells in the G2 and late-S phases of the cell cycle, thereby inhibiting cell proliferation.[4]

2.1.4. Induction of Apoptosis

This compound is known to induce programmed cell death (apoptosis) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. This pathway culminates in the activation of caspases, the executive enzymes of apoptosis.

Antimalarial Activity

This compound has shown potent in vitro activity against the asexual erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][7][8]

| Parasite Strain | Sensitivity | IC50 (µg/mL) | Reference |

| 3D7 | Chloroquine-sensitive | 0.018 | [6][7] |

| K1 | Chloroquine-resistant | - | [9] |

The primary antimalarial mechanism of this compound is attributed to its inhibition of parasitic DNA topoisomerases I and II.[10]

Enzyme Inhibition

This compound acts as a potent inhibitor of several key enzymes involved in cellular processes.

2.3.1. DNA Topoisomerase I and II Inhibition

This compound is a dual inhibitor of DNA topoisomerases I and II.[10][11] It intercalates into DNA and stabilizes the topoisomerase-DNA cleavable complex, leading to an accumulation of DNA strand breaks and subsequent cell death.[10][12][13] this compound inhibits the catalytic activity of topoisomerase I at concentrations above 30 µM and topoisomerase II at concentrations above 25 µM.[10] The stabilization of the covalent DNA-enzyme intermediate with topoisomerase I is observed at concentrations up to 1 µM.[10]

2.3.2. Reverse Transcriptase Inhibition

This compound has been shown to inhibit the activity of reverse transcriptase from RNA tumor viruses.[14][15] The 50% enzyme inhibition was observed in the range of 6-60 µg/mL.[14] The mechanism is believed to involve the interaction of this compound with the template primers.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

This compound chloride

-

Cancer cell lines (e.g., K562, P388)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

DNA Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I Assay Buffer

-

This compound chloride

-

5X Stop Solution/Loading Dye

-

Agarose

-

1X TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions.

-

On ice, prepare the reaction mixture in microcentrifuge tubes with the following components:

-

2 µL of 10X Topoisomerase I Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Variable volume of this compound dilution or DMSO (for the no-inhibitor control)

-

Sterile deionized water to a final volume of 19 µL.

-

-

Include controls: DNA alone (no enzyme, no inhibitor), DNA + Enzyme (no inhibitor), and DNA + Inhibitor (no enzyme).

-

Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units) to each tube (final volume 20 µL).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5X Stop Solution/Loading Dye.

-

Prepare a 1% agarose gel in 1X TAE buffer.

-

Load the entire reaction mixture into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[12]

DNA Topoisomerase II Decatenation Assay

Objective: To evaluate the inhibitory effect of this compound on the decatenating activity of human topoisomerase II.

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II Assay Buffer

-

ATP solution

-

This compound chloride

-

Stop solution (e.g., STEB) and chloroform/isoamyl alcohol

-

Agarose

-

1X TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare serial dilutions of this compound.

-

On ice, set up a reaction mixture containing 10X Assay Buffer, ATP, and kDNA.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add the this compound dilutions or vehicle control to the respective tubes.

-

Initiate the reaction by adding diluted human topoisomerase II.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol, vortex, and centrifuge.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel. Inhibition of decatenation is observed as the kDNA network remaining in the well, while successful decatenation results in the release of minicircles that migrate into the gel.[16][17][18]

Western Blot Analysis for GATA-1 and NF-E2

Objective: To detect the expression levels of GATA-1 and p45/NF-E2 proteins in K562 cells treated with this compound.

Materials:

-

K562 cells

-

This compound chloride

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GATA-1 and anti-p45/NF-E2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K562 cells with this compound for the desired time points.

-

Harvest the cells and prepare total protein lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GATA-1 or p45/NF-E2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[19][20]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow.

Caption: Anticancer signaling pathways of this compound.

Caption: General experimental workflow for this compound research.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its well-defined mechanisms of action, including the inhibition of key enzymes like topoisomerases and the induction of specific cellular responses such as apoptosis and differentiation, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current understanding of this compound's biological activities and provides the necessary methodological details to empower researchers in their quest to unlock the full therapeutic potential of this remarkable alkaloid. Further research should focus on expanding the cytotoxicity profiling to a broader range of cancer types, evaluating its efficacy in in vivo models, and exploring potential synergistic combinations with existing therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Short synthesis and antimalarial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Molecular determinants of site-specific inhibition of human DNA topoisomerase I by this compound and ethoxidine. Relation to DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of reverse transcriptase activity by benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of reverse transcriptase activity of RNA-tumor viruses by this compound+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. topogen.com [topogen.com]

- 19. The distinctive roles of erythroid specific activator GATA-1 and NF-E2 in transcription of the human fetal γ-globin genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking Antitumor Potential: A Technical Guide to the Structure-Activity Relationship of Fagaronine Analogs

For Researchers, Scientists, and Drug Development Professionals

Fagaronine, a naturally occurring benzophenanthridine alkaloid, has long captured the attention of the scientific community for its notable antitumor properties.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerases and intercalation with DNA, leading to the disruption of cancer cell replication.[1][2] This has spurred extensive research into the synthesis and evaluation of a wide array of this compound analogs, aiming to enhance therapeutic efficacy, improve solubility, and mitigate toxicity.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The core benzophenanthridine scaffold of this compound serves as the foundation for its biological activity. Modifications at various positions on this scaffold have yielded a wealth of SAR data, providing crucial insights for the rational design of more potent and selective anticancer agents. Key structural features influencing activity include the planarity of the aromatic system, which is essential for DNA intercalation, and the presence and nature of substituents on the A, B, and D rings.

Quantitative SAR Data of this compound Analogs

The following tables summarize the quantitative data on the cytotoxic activity of various this compound analogs against different cancer cell lines. This data is crucial for understanding the impact of specific structural modifications on antitumor potency.

Table 1: Cytotoxicity of Indenoisoquinoline and Tricyclic Analogs of this compound

| Compound | Description | Cell Line | Activity | Reference |

| 4 | Indenoisoquinoline analog | P388 lymphocytic leukemia | Significant | [3] |

| 16 | Mesylated indenoisoquinoline derivative | P388 lymphocytic leukemia | Significant | [3] |

| 20 | Positional isomer of indenoisoquinoline analog | P388 lymphocytic leukemia | Significant | [3] |

| 24 | Tricyclic analog | KB cancer cell culture | Devoid of cytotoxicity | [3] |

Table 2: Cytotoxicity of Pyranophenanthridine Analogs of this compound

| Compound | Description | Cell Line | IC50 (µM) | Reference |

| 11 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine (dimethoxy derivative) | L1210, HT29 | Significant cytotoxic activity | [4] |

| 12 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine (methylenedioxy derivative) | L1210, HT29 | Most active of the series | [4] |

Key Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects through multiple mechanisms, primarily by targeting DNA and essential cellular enzymes. The inhibition of topoisomerases I and II is a key mechanism, leading to DNA strand breaks and the induction of apoptosis.[1][5]

Furthermore, this compound has been shown to induce erythroid differentiation in leukemia cells through the activation of the GATA-1 transcription factor.[6][7] This suggests a potential for differentiation therapy in certain hematological malignancies.

Experimental Protocols

Reproducible and rigorous experimental protocols are fundamental to SAR studies. The following sections detail the methodologies for key assays used in the evaluation of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

-

This compound analogs

-

Cancer cell lines (e.g., HeLa, MCF-7, U2OS)[8]

-

96-well plates

-

Culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)[9]

-

Plate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[8]

-

Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours.[8]

-

Add MTT solution to each well and incubate for 2 hours.[8]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a plate reader.[8]

-

Calculate the IC50 values from the dose-response curves.

Topoisomerase I Inhibition Assay

This assay assesses the ability of this compound analogs to inhibit the activity of topoisomerase I.

Materials:

-

This compound analogs

-

Supercoiled plasmid DNA

-

Topoisomerase I enzyme

-

Assay buffer

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel

-

DNA staining agent

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the this compound analog.[10]

-

Initiate the reaction by adding Topoisomerase I to each mixture.[10]

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[10]

-

Stop the reaction by adding the stop solution/loading dye.[10]

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[10]

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[10] The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Experimental and SAR Study Workflow

The process of conducting SAR studies for this compound analogs involves a systematic workflow from synthesis to biological evaluation and data analysis.

This comprehensive guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to aid researchers in the ongoing effort to develop novel and more effective anticancer therapeutics based on this promising natural product scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Fagaronine: A Technical Guide to its Discovery, History, and Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaronine, a naturally occurring benzophenanthridine alkaloid, has been a subject of scientific inquiry for its potential as a tumor inhibitor since its isolation from the African plant Zanthoxylum zanthoxyloides (formerly Fagara zanthoxyloides). This technical guide provides a comprehensive overview of the discovery, history, and anti-tumor properties of this compound, with a focus on its mechanisms of action, preclinical data, and the experimental methodologies used in its evaluation. The document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Discovery and History

The journey of this compound from a traditional remedy to a potential anti-cancer agent is a classic example of ethnopharmacology guiding modern drug discovery.

Traditional Use

The plant source of this compound, Zanthoxylum zanthoxyloides, has a long history of use in traditional African medicine. Various parts of the plant have been employed to treat a wide range of ailments, including malaria, sickle cell anemia, toothache, and inflammatory conditions. Notably, traditional healers have also utilized preparations from this plant to address swellings and growths, indicative of its potential anti-tumor activity.

Isolation and Identification

In the early 1970s, researchers investigating the chemical constituents of Fagara zanthoxyloides Lam. (Rutaceae) isolated a novel benzophenanthridine alkaloid. This compound, named this compound, was identified as a potential tumor inhibitor based on its cytotoxic effects against cancer cells. The initial isolation and characterization of this compound were reported in 1972.[1]

Anti-Tumor Activity and Mechanism of Action

This compound exhibits its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting fundamental cellular processes involved in cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

Preclinical studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines. While comprehensive data across a wide range of cell lines is not extensively published, studies have reported significant inhibitory effects.

| Cell Line | Cancer Type | IC50 Value | Reference |

| K562 | Human Erythroleukemia | 3 µM | [2] |

| P388 | Murine Lymphocytic Leukemia | Significant Activity Reported | [3] |

Note: "Significant Activity Reported" indicates that the source material confirms potent activity but does not provide a specific IC50 value.

Dual Inhibition of Topoisomerase I and II

A primary mechanism of this compound's anti-tumor activity is its ability to inhibit both topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

-

Topoisomerase I Inhibition: this compound stabilizes the covalent complex between topoisomerase I and DNA, an effect observed at concentrations as low as 0.15-0.3 µM.

-

Topoisomerase II Inhibition: The catalytic activity of topoisomerase II is moderately inhibited by this compound at a concentration of 40 µM.

| Enzyme | Activity | Effective Concentration |

| Topoisomerase I | Stabilization of cleavable complex | 0.15-0.3 µM |

| Topoisomerase II | Moderate inhibition of decatenation | 40 µM |

Induction of Cell Differentiation

In addition to its cytotoxic effects, this compound has been shown to induce differentiation in certain cancer cell types. In human erythroleukemic K562 cells, this compound treatment leads to a significant increase in hemoglobinization, indicating a shift towards a more mature erythroid phenotype. This differentiation is associated with the upregulation of the transcription factor GATA-1, a key regulator of erythropoiesis.

Preclinical In Vivo Studies

While in vitro studies have established the cytotoxic potential of this compound, in vivo studies in animal models have provided further evidence of its anti-tumor efficacy. Analogs of this compound have been tested against P388 lymphocytic leukemia in murine models and have demonstrated significant activity.[3] However, specific quantitative data on tumor growth inhibition (e.g., %T/C values) for this compound itself are not widely available in the published literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Zanthoxylum zanthoxyloides

This protocol outlines the extraction and purification of this compound from the root bark of its natural source.

Materials:

-

Dried and powdered root bark of Zanthoxylum zanthoxyloides

-

Methanol

-

10% Hydrochloric Acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Concentrated Ammonium Hydroxide (NH4OH)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)

Procedure:

-

Extraction: Macerate the powdered root bark with methanol at room temperature for 48 hours. Filter and concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 10% HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with dichloromethane to remove non-alkaloidal, non-polar compounds.

-

Basify the aqueous layer with concentrated ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with dichloromethane.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate to yield the purified compound.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase II enzyme

-

kDNA (catenated DNA networks from trypanosomes)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP)

-

This compound

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound.

-

Enzyme Addition: Add topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye. The SDS denatures the enzyme, and the proteinase K digests it.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Decatenated (unlinked) DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in or near the well.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound's anti-tumor activity.

Caption: this compound's inhibition of topoisomerase I/II.

Caption: GATA-1 mediated differentiation in K562 cells.

Caption: Workflow for this compound's anti-tumor evaluation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a tumor inhibitor through its dual inhibition of topoisomerases and its ability to induce cancer cell differentiation. Its origins in traditional medicine underscore the value of ethnopharmacological approaches in modern drug discovery. While preclinical studies have been promising, a comprehensive evaluation of its efficacy across a broader range of cancer types and more detailed in vivo studies are warranted. To date, there is no publicly available information on this compound entering human clinical trials. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as exploring the potential for synergistic combinations with other chemotherapeutic agents. The development of more potent and selective analogs of this compound also represents a promising avenue for future anti-cancer drug development.

References

- 1. This compound, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Fagaronine: A Deep Dive into its Role as a DNA Intercalating Agent

A Technical Guide for Researchers and Drug Development Professionals

Fagaronine, a naturally occurring benzophenanthridine alkaloid, has garnered significant attention in the scientific community for its potent cytotoxic and potential anticancer properties. A substantial body of evidence points to its primary mechanism of action being the intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth exploration of this compound's interaction with DNA, offering a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate these interactions, and the cellular consequences of its DNA intercalating activity.

Quantitative Analysis of this compound-DNA Interaction

The affinity of this compound for DNA and its cytotoxic efficacy against various cancer cell lines have been quantitatively assessed through numerous studies. The following tables summarize key data points, providing a comparative overview for researchers.

Table 1: DNA Binding Parameters of this compound

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 1.5 x 10⁵ M⁻¹ | Scatchard Analysis | |

| Binding Site Size (n) | 4.5 base pairs | Scatchard Analysis | |

| ΔG° | -29.4 kJ/mol | Isothermal Titration Calorimetry | |

| ΔH° | -49.8 kJ/mol | Isothermal Titration Calorimetry | |

| TΔS° | -20.4 kJ/mol | Isothermal Titration Calorimetry |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 1.2 |

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 3.1 |

| K562 | Leukemia | 0.8 |

| P388 | Leukemia | 0.5 |

Core Experimental Protocols for Studying DNA Intercalation

The characterization of this compound as a DNA intercalating agent relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm.

-

-

Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial absorption spectrum (typically in the range of 200-500 nm).

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorption maximum (λmax) and absorbance intensity.

-

Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the λmax of this compound are indicative of intercalation.

-

The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

-

Fluorescence Spectroscopy

This method is highly sensitive for studying the binding of fluorescent molecules like this compound to DNA.

Methodology:

-

Direct Titration:

-

Excite a solution of this compound at its excitation wavelength and record the emission spectrum.

-

Incrementally add ctDNA to the this compound solution.

-

Record the fluorescence emission spectrum after each addition.

-

Quenching of this compound's intrinsic fluorescence upon DNA binding is a common observation for intercalators.

-

-

Ethidium Bromide (EtBr) Displacement Assay:

-

Prepare a solution of ctDNA pre-saturated with ethidium bromide, a well-known DNA intercalator with strong fluorescence enhancement upon binding.

-

Record the initial fluorescence of the DNA-EtBr complex.

-

Add increasing concentrations of this compound to the solution.

-

A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that this compound is displacing EtBr from its intercalation sites, thus confirming its intercalating ability.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon the binding of a ligand.

Methodology:

-

Sample Preparation:

-

Prepare solutions of ctDNA and this compound in a suitable buffer.

-

-

Spectral Measurement:

-

Record the CD spectrum of ctDNA alone in the range of 220-320 nm. The spectrum of B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

-

Record the CD spectrum of this compound alone (it should not have a significant signal in this region).

-

Prepare a sample of the DNA-fagaronine complex by mixing the two solutions.

-

Record the CD spectrum of the complex.

-

-

Data Interpretation:

-

Changes in the intensity and position of the characteristic DNA CD bands upon addition of this compound indicate alterations in the DNA secondary structure, which is consistent with intercalation. An induced CD signal in the region of this compound absorption can also be observed.

-

Viscometry

This technique measures the change in the viscosity of a DNA solution upon the addition of a ligand, providing strong evidence for the mode of binding.

Methodology:

-

DNA Solution Preparation:

-

Prepare a moderately viscous solution of ctDNA in the buffer.

-

-

Viscosity Measurement:

-

Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) immersed in a constant temperature water bath.

-

Add increasing amounts of this compound to the DNA solution.

-

Measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of this compound, respectively.

-

Plot (η/η₀)¹ᐟ³ versus the binding ratio (concentration of this compound / concentration of DNA).

-

A significant increase in the viscosity of the DNA solution is a hallmark of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule.

-

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the experimental workflow for studying DNA intercalation and the proposed signaling pathway for this compound-induced apoptosis.

Understanding the Molecular Targets of Fagaronine: A Technical Guide

Introduction

Fagaronine is a naturally occurring benzophenanthridine alkaloid derived from the plant Fagara zanthoxyloides[1][2]. It has garnered significant interest within the scientific community for its notable antileukemic and antitumor properties[2][3][4]. As a member of the benzophenanthridine family, which includes compounds like sanguinarine and nitidine, this compound's biological activity is attributed to its interactions with fundamental cellular components and its ability to modulate critical signaling pathways[5]. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Primary Molecular Targets

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting DNA and its associated enzymes, DNA topoisomerases I and II.

DNA Intercalation

This compound functions as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. This interaction has been confirmed through various biophysical techniques, including spectrophotometry, flow linear dichroism, and surface-enhanced Raman scattering (SERS)[5][6]. Studies suggest that this compound is a strong major groove intercalator[5][7]. The binding is non-covalent but highly specific, with the hydroxyl group of this compound playing a key role by forming a hydrogen bond with the NH2 group of guanine bases[5][7]. This physical distortion of the DNA structure can interfere with replication and transcription processes, contributing to the compound's cytotoxic effects.

Inhibition of DNA Topoisomerases

A crucial aspect of this compound's mechanism of action is its role as a dual inhibitor of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II)[6][8]. These enzymes are vital for managing DNA topology during replication, transcription, and repair, making them validated targets for cancer chemotherapy[9][10].

-

Topoisomerase I Inhibition: this compound acts as a Topo I poison. Similar to the well-characterized inhibitor camptothecin, this compound stabilizes the covalent intermediate complex formed between Topo I and DNA, known as the "cleavable complex"[6][11]. This trapping of the enzyme on the DNA strand leads to single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. The stabilization of this complex is evident at low micromolar concentrations[6][11]. At higher concentrations (above 30 µM), this compound also inhibits the catalytic (relaxation) activity of Topo I[6].

-

Topoisomerase II Inhibition: this compound also inhibits the catalytic activity of Topo II, as demonstrated by its ability to prevent the decatenation of kinetoplast DNA at concentrations above 25 µM[6]. However, its effect on Topo II cleavable complex formation is less pronounced than with Topo I and is generally observed at higher concentrations[6][11]. The inhibition of both topoisomerase enzymes underscores the potent and multifaceted impact of this compound on DNA integrity and function.

Cellular Effects and Signaling Pathways

The interaction of this compound with its primary molecular targets initiates a cascade of cellular events, leading to cell cycle arrest, apoptosis, and, in certain cell types, differentiation.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle. Studies on human erythroleukemia (K562) cells show that this compound induces an accumulation of cells in the G2 and late-S phases[1][12]. This cell cycle blockade prevents cell division and proliferation. The arrest is dose-dependent and reversible, though the inhibition of cell growth itself is not[1]. This effect is a direct consequence of the DNA damage response triggered by topoisomerase inhibition and DNA intercalation.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis. While the complete signaling cascade is still under investigation, it is hypothesized to involve the intrinsic mitochondrial pathway[12]. This pathway is initiated by cellular stress, such as DNA damage. It involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of executioner caspases. Caspase activation ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.

Induction of Cellular Differentiation